molecular formula C9H7NO4 B1263922 D-Dopachrome CAS No. 203000-17-3

D-Dopachrome

Cat. No. B1263922
Key on ui cas rn: 203000-17-3
M. Wt: 193.16 g/mol
InChI Key: VJNCICVKUHKIIV-ZCFIWIBFSA-N
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Patent
US05704949

Procedure details

The Bu'Lock et al article discloses oxidation often 2-3', 4'-dihydroxyphenylethyl amine derivatives, including dopa. For methyl dopa (described at page 2251), a 4.735×10-2M concentration of methyl dopa was reacted with a 0.1974M concentration of potassium ferricyanide, in the presence of sodium bicarbonate buffer at a 0.238M concentration. After 10 minutes 8 cc of a 20% zinc acetate solution was added to effect rearrangement of the dopachrome to the dihydroxymethylindole. The article indicates that a similar procedure was used for dopa. The reported 5,6-dihydroxyindole yield of one experiment, after purification, was 30%. However, the Bu'Lock article states that this yield could not be repeated. According to the article the solid light-brown residue obtained in subsequent experiments appeared to be polymeric. At page 2249 Bu'Lock et al hypothesized that their inability to repeat the sole successful experiment was attributable to the diluteness of the reaction medium. This later article by Bu'Lock et al supplements their prior article in Nature, 166:1036-7 (1950), which reported "an excellent yield" of 5,6-dihydroxyindole, and essentially negates their original findings.
[Compound]
Name
2-3', 4'-dihydroxyphenylethyl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dihydroxymethylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=C([C@H:4]([CH2:6][C:7]1[CH:14]=[C:12]([OH:13])[C:10]([OH:11])=[CH:9][CH:8]=1)[NH2:5])O.CN[C@@H](CC1C=C(O)C(O)=CC=1)C(O)=O.C(=O)(O)[O-].[Na+].C1C2C(=CC(C(C=2)=O)=O)NC1C(O)=O.OC(C1NC2C(C=1)=CC=CC=2)O>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[OH:13][C:12]1[CH:14]=[C:7]2[C:8](=[CH:9][C:10]=1[OH:11])[NH:5][CH:4]=[CH:6]2 |f:2.3,6.7.8.9,10.11.12|

Inputs

Step One
Name
2-3', 4'-dihydroxyphenylethyl amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
Name
dihydroxymethylindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(O)C=1NC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN[C@H](C(=O)O)CC1=CC=C(O)C(O)=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN[C@H](C(=O)O)CC1=CC=C(O)C(O)=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
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Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reported 5,6-dihydroxyindole yield of one experiment, after purification
CUSTOM
Type
CUSTOM
Details
However, the Bu'Lock article states that this yield could not
CUSTOM
Type
CUSTOM
Details
obtained in subsequent experiments

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CNC2=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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